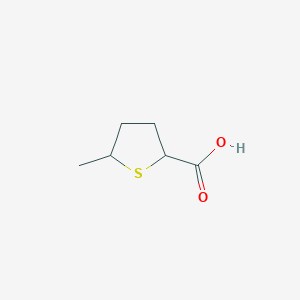

5-Methylthiolane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Methylthiolane-2-carboxylic acid derivatives involves innovative approaches to incorporate the 1,2-dithiolane ring system into peptides. One study reports the synthesis of a chemotactic tripeptide analogue, demonstrating the incorporation of 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) to replace the central L-leucine residue, highlighting the compound's potential in peptide chemistry (Morera et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as Adt, has been elucidated through X-ray crystallography. Comparisons with other related compounds, like lipoic acid and asparagusic acid, reveal distinct conformational characteristics and interactions that contribute to their biological functions and chemical reactivity (Morera et al., 2002).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

5-Methylthiolane-2-carboxylic acid and its derivatives have been explored for their potential in synthesizing compounds with antibacterial properties. For instance, derivatives of 5-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their antibacterial activity, showing moderate to good results against various bacterial strains (Babu et al., 2016).

Interest in Peptide Chemistry

The 1,2-dithiolane ring system, a close relative of this compound, has garnered interest in peptide chemistry. A study reported the synthesis and bioactivity of a chemotactic tripeptide analog incorporating the residue of 4-amino-1,2-dithiolane-4-carboxylic acid, offering insights into the potential of these ring systems in bioactive peptide design (Morera et al., 2002).

Contribution to Electrochemical Studies

Compounds like 2-methylthiopyridine-5-carboxylic acid have been subject to electrochemical studies, revealing insights into their behavior and potential applications in quantifying these compounds through various polarographic and voltammetric techniques (Lejeune et al., 2010).

Lead Detoxification Activities

Novel derivatives of 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids, linked to mercapto groups, have been prepared and evaluated for their lead detoxification activities in vivo. These compounds demonstrated significant potential in reducing lead levels in organs like the liver, kidneys, and brain without affecting essential metals like Fe, Cu, Zn, and Ca, indicating their selectivity and efficiency in lead detoxification (Xu et al., 2011).

Polymer Synthesis and Biotechnology Applications

In the field of polymer chemistry, derivatives like 5,6-dihydroxyoxanorbornane carboxylic acid have been synthesized and modified to create high-molecular-weight hydrophilic polymers with carboxylic acid and hydroxyl groups. These polymers, mimicking natural acidic polysaccharides, have potential applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

Orientations Futures

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This field continues to evolve, with ongoing research into new catalysts and reaction mechanisms.

Propriétés

IUPAC Name |

5-methylthiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZJNCHQIKMJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)

methanone](/img/structure/B2492533.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)